molecular formula C13H16F3NO B8120109 N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine

Cat. No.: B8120109
M. Wt: 259.27 g/mol
InChI Key: ITPWLSZLDOMIII-UHFFFAOYSA-N
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Description

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine is a compound characterized by the presence of a cyclopropylmethyl group attached to an ethanamine backbone, with a trifluoromethoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine typically involves the following steps:

    Formation of the Ethanamine Backbone: The ethanamine backbone can be synthesized through a reductive amination process, where an appropriate aldehyde or ketone is reacted with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropylmethyl halide reacts with the ethanamine backbone.

    Attachment of the Trifluoromethoxy-Substituted Phenyl Ring:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the phenyl ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropylmethyl group can influence its pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(Cyclopropylmethyl)-2-(4-methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

    N-(Cyclopropylmethyl)-2-(4-fluorophenyl)ethanamine: Contains a fluorine atom instead of a trifluoromethoxy group.

    N-(Cyclopropylmethyl)-2-(4-chlorophenyl)ethanamine: Contains a chlorine atom instead of a trifluoromethoxy group.

Uniqueness

N-(Cyclopropylmethyl)-2-(4-(trifluoromethoxy)phenyl)ethanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This can result in enhanced stability, binding affinity, and selectivity in various applications compared to its analogs with different substituents.

Properties

IUPAC Name

N-(cyclopropylmethyl)-2-[4-(trifluoromethoxy)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO/c14-13(15,16)18-12-5-3-10(4-6-12)7-8-17-9-11-1-2-11/h3-6,11,17H,1-2,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPWLSZLDOMIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNCCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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